molecular formula C18H17N3O4 B2496860 2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 899984-96-4

2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B2496860
CAS No.: 899984-96-4
M. Wt: 339.351
InChI Key: KEZYYWQOLLGXQZ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with a complex structure that includes a methoxyphenoxy group and a phthalazinone moiety

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-8-4-5-9-16(15)25-11-17(22)19-10-14-12-6-2-3-7-13(12)18(23)21-20-14/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZYYWQOLLGXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common approach includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy intermediate. This intermediate is then reacted with a phthalazinone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The phthalazinone moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the phthalazinone moiety may produce a dihydrophthalazine derivative.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Uniqueness

2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

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